2-[3-(3,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3-(3,4-DIMETHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-DIMETHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The final step often involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-DIMETHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[3-(3,4-DIMETHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research is conducted to evaluate its efficacy and safety as a pharmaceutical agent.
Industry: It is investigated for use in agrochemicals and materials science, particularly for its stability and reactivity
Mechanism of Action
The mechanism by which 2-[3-(3,4-DIMETHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
3-[5-(2,5-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide: This compound shares a similar pyrazole structure but differs in its substituents and overall reactivity.
3-[5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylthio-4,5-dihydro-5,5-dimethylisoxazole: Another related compound with a pyrazole core, but with different functional groups and applications.
Uniqueness
2-[3-(3,4-DIMETHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-4-(2-FURYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is unique due to its combination of trifluoromethyl groups and the presence of both pyrazole and furan rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H14F6N4O |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C21H14F6N4O/c1-11-5-6-13(8-12(11)2)14-10-18(21(25,26)27)31(30-14)19-28-15(16-4-3-7-32-16)9-17(29-19)20(22,23)24/h3-10H,1-2H3 |
InChI Key |
BSIMTXDNOPJKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C |
Origin of Product |
United States |
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